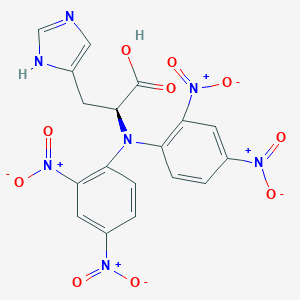![molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9](/img/structure/B158689.png)
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Vue d'ensemble
Description
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound features a fused indole and pyrazine ring system, making it a tricyclic structure with potential pharmacological activities .
Méthodes De Préparation
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves multicomponent reactions (MCRs) due to their efficiency in generating molecular complexity and diversity. One common synthetic route is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction produces Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired compound .
Analyse Des Réactions Chimiques
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, thereby increasing the levels of monoamines such as serotonin and dopamine in the brain . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the breakdown of these neurotransmitters .
Comparaison Avec Des Composés Similaires
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can be compared to other similar compounds, such as:
1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole: This compound features an oxo group at the 1-position, which can influence its reactivity and biological activity.
2-Substituted arylmethyl-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole: These derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which distinguish it from other related compounds.
Propriétés
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBQBRIEOPMTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562023 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-16-9 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B158610.png)



![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)
![diethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B158618.png)
![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)





